Benzo(a)pyrene, 6-iodo-
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Overview
Description
Benzo(a)pyrene, 6-iodo- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Benzo(a)pyrene itself is formed during the incomplete combustion of organic matter and is found in substances such as coal tar, tobacco smoke, and grilled foods . The addition of an iodine atom to the benzo(a)pyrene structure results in benzo(a)pyrene, 6-iodo-, which may exhibit unique chemical and biological properties due to the presence of the iodine substituent.
Preparation Methods
The synthesis of benzo(a)pyrene, 6-iodo- typically involves the iodination of benzo(a)pyrene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzo(a)pyrene molecule in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions, including temperature and solvent, can be optimized to achieve high yields of the desired product. Industrial production methods may involve large-scale iodination processes using similar reaction conditions but with enhanced safety and efficiency measures.
Chemical Reactions Analysis
Benzo(a)pyrene, 6-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert benzo(a)pyrene, 6-iodo- to its corresponding hydrocarbon by removing the iodine atom.
Substitution: The iodine atom in benzo(a)pyrene, 6-iodo- can be replaced by other substituents through nucleophilic substitution reactions.
Scientific Research Applications
Benzo(a)pyrene, 6-iodo- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzo(a)pyrene, 6-iodo- involves its metabolic activation to reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, to form diol epoxides that covalently bind to DNA, causing mutations . The aryl hydrocarbon receptor (AhR) pathway is also involved in mediating the toxic effects of benzo(a)pyrene, 6-iodo- by regulating the expression of genes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Benzo(a)pyrene, 6-iodo- can be compared with other similar compounds, such as:
Benzo(a)pyrene: The parent compound, which lacks the iodine substituent and is a well-known carcinogen.
Benzo(e)pyrene: Another isomer of benzo(a)pyrene with a different ring structure, also known for its carcinogenic properties.
Dibenzopyrenes: Compounds with additional fused benzene rings, exhibiting similar but often more potent carcinogenic effects.
Cyclopentapyrenes: Compounds with a cyclopentane ring fused to the pyrene structure, showing different reactivity and biological effects.
Benzo(a)pyrene, 6-iodo- is unique due to the presence of the iodine atom, which can influence its chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
39000-82-3 |
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Molecular Formula |
C20H11I |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
6-iodobenzo[a]pyrene |
InChI |
InChI=1S/C20H11I/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H |
InChI Key |
IIWXPALTLVFKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2I)C=CC5=CC=CC(=C54)C=C3 |
Origin of Product |
United States |
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